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Compound of Interest

Compound Name: Hordenine-d6

Cat. No.: B585007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of

Hordenine-d6 (d6-Hordenine), a deuterated isotopologue of the naturally occurring

phenethylamine alkaloid, Hordenine. Hordenine-d6 is an essential tool in various research

applications, particularly as an internal standard for the quantitative analysis of hordenine in

complex matrices by mass spectrometry.[1][2][3] This guide details a probable synthetic route,

purification protocols, and comprehensive characterization methodologies, adhering to the

highest standards of scientific rigor.

Synthesis of Hordenine-d6
The synthesis of Hordenine-d6 is not extensively detailed in publicly available literature.

However, based on established organic chemistry principles for the methylation of amines and

the synthesis of related deuterated compounds, a highly probable and efficient synthetic route

involves the reductive amination of tyramine using deuterated reagents. The most common and

effective method for this transformation is a modified Eschweiler-Clarke reaction.[4][5][6]

Reaction Scheme:

The synthesis of Hordenine-d6 can be achieved by the N,N-dimethylation of tyramine using

deuterated formaldehyde (paraformaldehyde-d2 or formaldehyde-d2 solution) and a reducing

agent, such as sodium cyanoborohydride or formic acid-d2. The use of deuterated reagents
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ensures the incorporation of six deuterium atoms onto the two methyl groups attached to the

nitrogen atom.

A plausible reaction scheme is as follows:

Tyramine

Iminium Ion Intermediate

+ 2x CD2O

Formaldehyde-d2 (CD2O)

Reducing Agent
(e.g., NaBH3CN or DCOOD)

Hordenine-d6

Reduction

Click to download full resolution via product page

Caption: Proposed synthesis of Hordenine-d6 from tyramine.

Experimental Protocol:

The following is a putative experimental protocol for the synthesis of Hordenine-d6 based on

the principles of the Eschweiler-Clarke reaction and general reductive amination procedures.[4]

[5][7]

Materials:

Tyramine hydrochloride

Paraformaldehyde-d2 (or Formaldehyde-d2 solution, 20 wt. % in D2O)

Formic acid-d2 (or Sodium cyanoborohydride)

Methanol (anhydrous)
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Sodium bicarbonate

Dichloromethane

Anhydrous sodium sulfate

Hydrochloric acid (1M in diethyl ether)

Procedure:

Reaction Setup: To a solution of tyramine hydrochloride (1 equivalent) in methanol, add

sodium bicarbonate (1.1 equivalents) and stir for 15 minutes at room temperature.

Addition of Deuterated Reagents: Add paraformaldehyde-d2 (2.5 equivalents) followed by

the slow addition of formic acid-d2 (3 equivalents). Alternatively, sodium cyanoborohydride

(2.5 equivalents) can be used as the reducing agent.

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction

is typically complete within 4-8 hours.

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a

saturated sodium bicarbonate solution until the effervescence ceases.

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the

organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Filter the solution and concentrate under reduced pressure to obtain the crude

Hordenine-d6. The crude product can be purified by column chromatography on silica gel

using a gradient of dichloromethane and methanol. Alternatively, preparative high-

performance liquid chromatography (prep-HPLC) can be employed for higher purity.[8][9][10]

Salt Formation (Optional): For easier handling and storage, the purified Hordenine-d6
freebase can be converted to its hydrochloride salt by dissolving it in a minimal amount of

anhydrous diethyl ether and adding a 1M solution of HCl in diethyl ether until precipitation is

complete. The resulting solid can be collected by filtration and dried under vacuum.
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Characterization of Hordenine-d6
Comprehensive characterization is crucial to confirm the identity, purity, and isotopic

enrichment of the synthesized Hordenine-d6. The primary analytical techniques employed for

this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS),

and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for verifying the structure of Hordenine-d6 and confirming

the position of the deuterium labels.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Hordenine-d6 is expected to be similar to

that of unlabeled hordenine, with the notable absence of the signal corresponding to the

N,N-dimethyl protons. The integration of the remaining proton signals should be consistent

with the structure. A comparison with the ¹H NMR spectrum of unlabeled hordenine (a

reference spectrum is available from commercial suppliers) is essential.[11]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the characteristic signals for the

aromatic and ethyl carbons. The signal for the deuterated methyl carbons will be a multiplet

due to carbon-deuterium coupling and will have a significantly lower intensity compared to

the protonated carbons.

Table 1: Predicted NMR Data for Hordenine-d6 (in DMSO-d6)
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Atom Assignment
¹H Chemical Shift (ppm)
(Predicted)

¹³C Chemical Shift (ppm)
(Predicted)

C1-H 6.95-7.15 (d, 2H) 129.5-131.5

C2-H 6.60-6.80 (d, 2H) 114.5-116.5

C3-OH 9.20-9.40 (s, 1H) 155.0-157.0

C4 - 130.0-132.0

Cα-H₂ 2.55-2.75 (t, 2H) 33.0-35.0

Cβ-H₂ 2.40-2.60 (t, 2H) 59.0-61.0

N-(CD₃)₂ Absent 43.0-45.0 (multiplet)

Note: The predicted chemical shifts are based on the known spectrum of hordenine and the

expected effects of deuteration. Actual values may vary slightly.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic

enrichment of Hordenine-d6. High-resolution mass spectrometry (HRMS) is particularly useful

for obtaining the exact mass.

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is

expected. For Hordenine-d6 (C₁₀H₉D₆NO), the theoretical exact mass is 171.1530 g/mol .

The expected m/z for [M+H]⁺ would be approximately 172.1609.

Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS)

can provide further structural confirmation. A characteristic fragmentation would involve the

loss of the deuterated dimethylamine group.

Table 2: Expected Mass Spectrometry Data for Hordenine-d6
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Ion Theoretical m/z

[M]⁺˙ 171.1530

[M+H]⁺ 172.1609

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of Hordenine-d6. Commercial suppliers

typically report a purity of >95% by HPLC.[12] A reverse-phase HPLC method is generally

suitable for the analysis of hordenine and its analogs.[13]

Table 3: Typical HPLC Method Parameters for Hordenine-d6 Analysis

Parameter Condition

Column C18 reverse-phase, 4.6 x 150 mm, 5 µm

Mobile Phase
A: 0.1% Formic acid in WaterB: 0.1% Formic

acid in Acetonitrile

Gradient 10-90% B over 15 minutes

Flow Rate 1.0 mL/min

Detection UV at 220 nm and 275 nm

Injection Volume 10 µL

Expected Retention Time 5-8 minutes (dependent on exact conditions)

Experimental Workflows
The following diagrams illustrate the logical workflows for the synthesis and characterization of

Hordenine-d6.
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Synthesis Workflow
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Reductive Amination with
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Caption: A streamlined workflow for the synthesis of Hordenine-d6.
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Characterization Workflow

Hordenine-d6 Sample

NMR Spectroscopy
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Mass Spectrometry
(HRMS and MS/MS) HPLC Analysis
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Caption: The analytical workflow for the characterization of Hordenine-d6.

Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization

of Hordenine-d6. The proposed synthetic route via reductive amination of tyramine with

deuterated reagents offers a reliable method for obtaining this valuable internal standard. The

detailed characterization protocols using NMR, MS, and HPLC are essential for ensuring the

quality and reliability of the synthesized material for use in demanding research and drug

development applications. While specific experimental data for Hordenine-d6 synthesis is not

abundant in the public domain, the principles and methodologies described herein provide a

solid foundation for its successful preparation and validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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